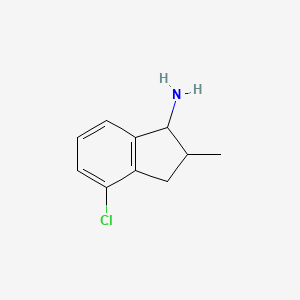

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine

Description

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C10H12ClN/c1-6-5-8-7(10(6)12)3-2-4-9(8)11/h2-4,6,10H,5,12H2,1H3 |

InChI Key |

PVGOMEMDQFBWCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C1N)C=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine

General Synthetic Strategy

The preparation of this compound generally involves:

- Starting from substituted 2,3-dihydro-1H-1-indanone derivatives,

- Conversion of the ketone group to the corresponding amine via reductive amination or catalytic hydrogenation,

- Introduction of the chlorine substituent via selective chlorination reactions, often on the aromatic ring or amino group.

Specific Preparation Protocols

Reductive Amination of 2,3-dihydro-1H-1-indanone

One of the most reliable methods involves the reductive amination of 2,3-dihydro-1H-1-indanone derivatives, which can be substituted at the 4-position with chlorine or can be chlorinated post-amine formation.

- Procedure : The ketone (2,3-dihydro-1H-1-indanone) is reacted with ammonia or an amine source in the presence of a reducing agent or catalytic hydrogenation system.

- Catalysts : Alumino-nickel catalysts with nickel content around 40–50% have been used effectively.

- Reaction conditions : The reaction is typically conducted in ethanol or other suitable solvents, with sodium hydroxide solution to maintain alkaline conditions, at reflux temperatures (50–60 °C) for several hours.

- Workup : After completion, the reaction mixture is filtered, extracted with organic solvents such as methylene dichloride, and purified by recrystallization from ethanol to yield the amine hydrochloride salt with high purity (HPLC purity > 98%) and melting points consistent with literature values (around 208–209 °C).

This method is described in detail in a Chinese patent (CN101062897A), which reports a yield of approximately 344.5 g of the hydrochloride salt from 350 g of starting ketone, demonstrating scalability and reproducibility.

Chlorination via Deaminative Chlorination or Aromatic Chlorination

Comparative Data Table of Preparation Methods

Analytical Characterization and Verification

The prepared this compound and its intermediates are typically characterized by:

- Infrared Spectroscopy (IR) : Key absorptions include N-H stretches (~3350 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), and C-Cl stretches.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., M+ at 133 for related amines).

- Nuclear Magnetic Resonance (NMR) : Proton and carbon spectra confirm substitution patterns and ring saturation.

- High Performance Liquid Chromatography (HPLC) : Purity assessment, often >98% for final products.

- Melting Point Determination : Consistent with literature values (around 208–210 °C for hydrochloride salts).

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the indene core significantly influences molecular properties:

- Chlorine vs. Methoxy Groups : 4-Methoxy-2,3-dihydro-1H-inden-1-amine (similarity score: 0.98 to the target compound) introduces an electron-donating methoxy group, contrasting with the electron-withdrawing chlorine in the target molecule. This difference alters electronic density, impacting solubility and receptor binding .

- Methyl Positioning : 1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine hydrochloride (CAS 1034457-07-2) features a branched methylpropylamine side chain, which may enhance lipophilicity compared to the target compound’s simpler methyl substitution .

Table 1: Structural and Physicochemical Comparison

Pharmacological Activity

Antioxidant Potential

Thiourea derivatives of 2,3-dihydro-1H-inden-1-amine with 4-fluoro or 4-nitro substituents exhibit radical scavenging activity in DPPH, ABTS, and NO assays, attributed to electron-withdrawing groups stabilizing thiyl radicals .

Central Nervous System (CNS) Activity

- Aminoindane Derivatives: Compounds like indatralin (a non-selective monoamine reuptake inhibitor) share the dihydroinden-1-amine scaffold. The target compound’s methyl and chloro groups may modulate dopamine/serotonin receptor affinity compared to indatralin’s unsubstituted structure .

- Ladostigil : Combines a propargylamine moiety (N-(prop-2-yn-1-yl)) with the indenamine core, enabling dual cholinesterase and MAO inhibition. The absence of a propargyl group in the target compound limits such bifunctionality .

Opioid Receptor Agonism

(S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-2,3-dihydro-1H-inden-1-amine (Compound 11) demonstrates potent mu-opioid receptor agonism due to its spirocyclic and pyridinyl extensions. The target compound’s simpler structure lacks these features, suggesting reduced receptor selectivity .

Biological Activity

4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amine (C10H12ClN) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, characterized by a chloro group and an amine functional group, allows it to interact with various biological targets, influencing several biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties. Specifically, it may act as an agonist for the GPR88 receptor, which is implicated in regulating neuronal excitability and may have implications in neurodegenerative diseases.

Key Mechanisms:

- Enzyme Inhibition : It has been reported to inhibit enzymes associated with cancer cell growth.

- Receptor Interaction : Acts on GPR88, influencing neuronal signaling pathways.

- Chemical Reactivity : The amine group can form hydrogen bonds with biological molecules, enhancing its interaction with target sites.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

| Activity | Description |

|---|---|

| Antimicrobial | Demonstrated efficacy against various bacterial strains. |

| Anticancer | Inhibits cell proliferation in cancer cell lines. |

| Neuroprotective | Potentially protects neuronal cells through GPR88 receptor modulation. |

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Anticancer Studies :

- A study evaluated the compound's efficacy against various cancer cell lines, revealing significant inhibition of cell growth at specific concentrations. The mechanism was linked to enzyme inhibition related to cell cycle regulation.

-

Antimicrobial Activity :

- Research demonstrated that this compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains, indicating its potential as a therapeutic agent.

- Neuropharmacological Effects :

Structural Characteristics

The structural features of this compound play a crucial role in its biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to biological targets. |

| Amine Group | Facilitates hydrogen bonding with enzymes/receptors. |

| Dihydroindene Framework | Contributes to unique pharmacological properties. |

Q & A

Basic Research Questions

Q. What parameters are critical for optimizing the synthesis yield of 4-chloro-2-methyl-2,3-dihydro-1H-inden-1-amine?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions like elimination .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize reactive intermediates .

- Reaction Time : Extended durations (>24 hrs) can improve conversion but may degrade thermally sensitive intermediates. Monitor via TLC or HPLC .

Q. Why is the hydrochloride salt form of this compound preferred in pharmaceutical studies?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility, facilitating in vitro assays (e.g., solubility >10 mg/mL in PBS) and improving bioavailability. It also stabilizes the amine group against oxidation during storage .

Q. How can purification challenges arising from byproducts (e.g., diastereomers) be addressed?

- Methodological Answer : Use gradient elution in flash chromatography with silica gel and a hexane/ethyl acetate system. For persistent diastereomers, recrystallization in ethanol/water mixtures (70:30 v/v) can improve purity to >95% .

Advanced Research Questions

Q. How can collision cross-section (CCS) data predict physicochemical properties of this compound?

- Methodological Answer : Predicted CCS values (e.g., 135.1 Ų for [M+H]+) from ion mobility-mass spectrometry (IM-MS) correlate with molecular conformation and lipophilicity (logP). These data guide solvent selection for crystallization or predict membrane permeability in drug design .

Q. What strategies resolve enantiomers of this compound for stereochemical studies?

- Methodological Answer : Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with isopropanol/heptane (20:80) resolves enantiomers (α >1.2). Alternatively, diastereomeric salt formation with tartaric acid derivatives enables crystallization-based separation .

Q. How can computational modeling reconcile discrepancies in reported biological activity (e.g., receptor binding vs. enzyme inhibition)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to compare binding modes. For example, the chloro substituent’s position may favor σ1 receptor binding (ΔG ≈ -9.5 kcal/mol) but hinder MAO-B inhibition due to steric clashes .

Q. What analytical techniques validate the bicyclic structure and substituent positions?

- Methodological Answer :

- NMR : ¹H-NMR (500 MHz, DMSO-d6) shows characteristic signals: δ 3.15 (m, H-2), δ 1.45 (s, CH3) .

- XRD : If single crystals are obtained (e.g., in methanol), SHELX programs refine the structure, confirming the indene backbone and chloro/methyl positions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Variability may arise from species-specific CYP450 isoforms. Conduct parallel assays using human (e.g., HLM) and rat (RLM) microsomes. Adjust incubation conditions (NADPH concentration, pH 7.4) and quantify metabolites via LC-MS/MS. For example, t₁/₂ differences >2-fold suggest species-dependent metabolism .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClN | |

| Predicted CCS ([M+H]+) | 135.1 Ų | |

| Solubility (HCl salt) | >10 mg/mL in PBS (pH 7.4) | |

| Chiral HPLC Resolution (α) | 1.25 (Chiralpak IC, IPA/heptane) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.